molecular formula C14H16BrClN2O2 B6058337 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide

5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide

Cat. No. B6058337
M. Wt: 359.64 g/mol
InChI Key: MTXXBZRZTJEUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide is a chemical compound that is commonly used in scientific research. It is a synthetic compound that is produced through a specific synthesis method. The compound has been found to have numerous biochemical and physiological effects, as well as a mechanism of action that is of interest to researchers. In

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide involves its inhibition of PARP. PARP is an enzyme that is involved in DNA repair, and inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death. PARP inhibitors such as 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide have been found to be particularly effective in cancer treatment, as cancer cells are often more reliant on PARP-mediated DNA repair than normal cells.
Biochemical and Physiological Effects
5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has been found to have numerous biochemical and physiological effects. In addition to its inhibition of PARP, it has been found to have anti-inflammatory effects and to be a potent antioxidant. It has also been found to have neuroprotective effects, and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide in lab experiments is its specificity for PARP inhibition. This allows researchers to selectively target PARP-mediated DNA repair processes without affecting other cellular processes. However, one limitation of using 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous future directions for research involving 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide. One area of interest is the development of more potent and selective PARP inhibitors for cancer treatment. Another area of interest is the investigation of the compound's potential therapeutic applications in neurodegenerative diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on cellular processes beyond PARP inhibition.

Synthesis Methods

5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide is produced through a specific synthesis method. The synthesis involves the reaction of 5-bromo-2-chlorobenzoyl chloride and N-(3-aminopropyl)pyrrolidine in the presence of a base such as triethylamine. The resulting product is then treated with oxalyl chloride to produce the final compound, 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide.

Scientific Research Applications

5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has a wide range of scientific research applications. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been shown to have potential therapeutic applications in cancer treatment, as they can enhance the effectiveness of chemotherapy and radiation therapy. 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrClN2O2/c15-10-4-5-12(16)11(9-10)14(20)17-6-2-8-18-7-1-3-13(18)19/h4-5,9H,1-3,6-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXXBZRZTJEUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

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